molecular formula C23H30N2 B1674940 Levemopamil CAS No. 101238-51-1

Levemopamil

Cat. No.: B1674940
CAS No.: 101238-51-1
M. Wt: 334.5 g/mol
InChI Key: DWAWDSVKAUWFHC-QHCPKHFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of levemopamil typically involves the reaction of a phenylalkylamine derivative with appropriate reagents under controlled conditions. One common method includes the use of a buffered formulation to ensure solubility and stability . The reaction conditions often involve maintaining a specific pH to prevent precipitation and ensure the compound’s efficacy.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control . The production also emphasizes the importance of buffering the formulation to prevent adverse reactions such as phlebitis .

Chemical Reactions Analysis

Types of Reactions

Levemopamil undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.

Scientific Research Applications

Levemopamil has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Levemopamil is often compared with other calcium channel blockers such as verapamil, nifedipine, and diltiazem. While all these compounds share the ability to block calcium channels, this compound is unique in its high blood-brain barrier penetrability and potent action on serotonin receptors . This makes it particularly effective in treating neurological conditions.

Similar Compounds

This compound’s unique properties make it a valuable compound in both research and therapeutic applications.

Properties

CAS No.

101238-51-1

Molecular Formula

C23H30N2

Molecular Weight

334.5 g/mol

IUPAC Name

(2S)-5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile

InChI

InChI=1S/C23H30N2/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21/h4-9,11-14,20H,10,15-18H2,1-3H3/t23-/m0/s1

InChI Key

DWAWDSVKAUWFHC-QHCPKHFHSA-N

Isomeric SMILES

CC(C)[C@](CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2

SMILES

CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-isopropyl-5(methylphen-ethylamino)-2-phenylvaleronitrile hydrochloride
emopamil
emopamil, (+)-isomer
emopamil, (+-)-isomer
emopamil, (-)-isomer
levemopamil

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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